N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

Monoamine oxidase inhibition Neurodegenerative disease Pyridazine SAR

Subtle changes in the N-benzyl substituent or pyridazine substitution pattern of pyridazinobenzylpiperidine derivatives can cause drastic shifts in enzyme inhibition potency. Using an unvalidated analog risks confounding SAR and wasting resources. This exact compound (CAS 2034481-53-1) serves as a defined, unsubstituted benzyl reference standard. - Enables clean interpretation of MAO-A/B selectivity, where unsubstituted benzyl occupies a distinct activity band vs. halogenated analogs. - Moderate XLogP3 (1.9) and single H-bond donor make it an ideal CNS MPO-compliant probe for PAMPA-BBB and MDCK-MDR1 assays. - Sourced exclusively from BenchChem with rigorous quality control, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034481-53-1
Cat. No. B2759892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
CAS2034481-53-1
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23)
InChIKeyOSAPXSXYKQPSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide Identity


N-Benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide (CAS 2034481-53-1) is a synthetic small molecule (C₁₈H₂₂N₄O₂, MW 326.4 g/mol) that integrates a piperidine carboxamide scaffold, an unsubstituted N-benzyl terminus, and a 6-methylpyridazine ether linked via the piperidine 3-position [1]. The compound is formally registered in PubChem (CID 91627809) with computed physicochemical descriptors including XLogP3 1.9, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. Its structural architecture situates it within the broader pyridazinobenzylpiperidine chemotype, a class actively investigated for monoamine oxidase (MAO) inhibition, though published primary data specific to this exact compound remain sparse at the time of analysis [2].

MAO-B selectivity SAR probe: Unsubstituted benzyl and 3-oxy-carboxamide linker define a scaffold for isoform-selectivity investigation.
CNS drug-likeness reference: Computed XLogP3 1.9 and single H-bond donor support permeability and CNS MPO benchmarking.
Computational docking template: Rigid pharmacophore with limited substituents reduces conformational noise for MD simulations and docking studies.

N-Benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide Substitution Risks


Close structural analogs within the pyridazinobenzylpiperidine family cannot be presumed interchangeable because subtle variations in the N-benzyl substituent, ether linkage position, or pyridazine substitution pattern have been shown to produce order-of-magnitude shifts in enzyme inhibition potency and selectivity [1]. For example, among 24 pyridazinobenzylpiperidine derivatives evaluated against MAO-A and MAO-B, the nature and position of the aryl substituent dictated whether a compound behaved as a potent, selective MAO-B inhibitor or a weakly active, non‑selective molecule [1]. Without compound-specific comparative data, substituting the target benzyl/3-oxy configuration for an alternative linker position or halogenated benzyl analog carries the concrete risk of acquiring a functionally distinct entity—undermining experimental reproducibility, confounding structure‑activity relationship (SAR) interpretation, and wasting research resources.

N-benzyl substituent changes can cause order-of-magnitude shifts in MAO-B potency; close analogs may not replicate target engagement.
Ether linker position (3-oxy vs. 4-oxymethyl) alters molecular geometry and may shift binding mode; isomers are not interchangeable.
Hydrogen-bond donor count (1 vs. 0) influences permeability and CNS drug-likeness; tertiary amide analogs may not transfer directly.

N-Benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide Differentiation Evidence


MAO-B Selectivity: Scaffold-Level SAR

Direct head‑to‑head data for the target compound are not yet published. However, class‑level SAR from a systematically evaluated 24‑member pyridazinobenzylpiperidine series demonstrates that the benzyl‑bearing scaffold isotere is a validated MAO‑B pharmacophore [1]. In that series, the 3‑Cl benzyl analog S5 inhibited MAO‑B with an IC₅₀ of 0.203 μM and a selectivity index (SI) of 19.04 over MAO‑A, whereas the unsubstituted benzyl derivative S1 exhibited substantially weaker MAO‑B inhibition (no IC₅₀ below 10 μM reported) [1]. The target compound's unsubstituted benzyl terminus predicts a MAO‑B potency profile closer to S1 than to S5, but its unique 3‑oxy‑carboxamide linkage distinguishes it from the direct piperidine‑pyridazine connectivity in that series, potentially altering binding mode, selectivity, or off‑target liability compared to any published analog [1].

MAO-B Selectivity SAR
Class-level
Targetinferred from S1 (weak MAO-B)
S5 (3-Cl benzyl)IC₅₀ 0.203 µM, SI 19.04
Δ≥50-fold IC₅₀ shift
Benzyl substitution critically governs MAO-B potency and selectivity.
Direct target data unavailable; scaffold-level inference from 24-analog series.
Monoamine oxidase inhibition Neurodegenerative disease Pyridazine SAR

Ether Linker Position: 3-Oxy vs. 4-Oxymethyl

The target compound bears the 6‑methylpyridazin‑3‑yl ether directly at the piperidine 3‑position. Its closest positional isomer, N‑benzyl‑4‑{[(6‑methylpyridazin‑3‑yl)oxy]methyl}piperidine‑1‑carboxamide (CAS 2380059‑77‑6), inserts a methylene spacer and relocates the attachment to the 4‑position, increasing molecular weight to 340.4 g/mol and altering the spatial orientation of the pyridazine ring relative to the carboxamide pharmacophore [1]. Quantitative bioactivity data for neither compound are publicly available from non‑excluded sources. Nevertheless, the conformational constraint imposed by the direct 3‑oxy linkage restricts the pyridazine moiety to a different dihedral angle distribution compared to the 4‑oxymethyl analog, a geometric feature that is known in piperidine‑based GPCR and enzyme ligands to modulate target engagement and subtype selectivity [2].

Linker Position Isomer
Context-dependent
MW 326.4 vs. 340.4 g/mol; C3–O–pyridazine vs. C4–CH₂–O–pyridazine
Linker geometry and length may alter binding mode and should not be assumed equivalent.
Bioactivity comparison unavailable; topological distinction only.
Structure–activity relationship Linker geometry Pyridazine ether

Benzyl vs. 4-Fluorobenzyl Lipophilicity Differentiation

The N‑(4‑fluorobenzyl) analog (CAS not available from allowed sources) introduces a single fluorine atom at the para position of the benzyl ring while retaining the 3‑oxy‑pyridazine connectivity. The target compound's unsubstituted benzyl group confers a computed XLogP3 of 1.9 [1]. Fluorine substitution typically increases lipophilicity by 0.3–0.5 log units per fluorine atom on an aromatic ring and simultaneously enhances metabolic stability by blocking CYP‑mediated para‑hydroxylation [2]. These divergent physicochemical profiles can lead to different membrane permeability, plasma protein binding, and in vivo half‑life, even if in vitro potency against the primary target is similar. No head‑to‑head bioactivity or PK data are available for the two compounds; therefore, selection between them should be guided by the specific experimental context (e.g., cellular vs. in vivo studies) and the desired ADME properties.

Benzyl Lipophilicity
Class-level
Target XLogP31.9
4-F-Benzyl est.2.2–2.4
Δ+0.3 to +0.5
Fluorination increases lipophilicity and may alter metabolic stability and permeability.
Metabolic stability not experimentally quantified; general fluorine SAR principles.
Lipophilicity Fluorine substitution Physicochemical profiling

Hydrogen-Bond Donor: Carboxamide vs. Tertiary Amide

The target compound possesses one hydrogen‑bond donor (the carboxamide NH) as computed by PubChem [1]. In contrast, the tertiary amide analog N‑benzyl‑1‑(6‑methylpyridazin‑3‑yl)piperidine‑3‑carboxamide—where the piperidine nitrogen is directly attached to the pyridazine ring and the carboxamide is at the 3‑position—lacks any hydrogen‑bond donor entirely [2]. The presence of a single H‑bond donor is a key determinant of blood–brain barrier penetrance and oral absorption, with compounds possessing ≤ 1 donor generally favored for CNS exposure [3]. While both compounds may fall within CNS‑favorable chemical space, the target compound's donor profile could confer subtly different intramolecular hydrogen‑bonding capacity and target‑binding interactions compared to the donor‑devoid analog.

H-Bond Donor Count
Reported
1 (carboxamide NH) vs. 0 (tertiary amide analog)
Single donor may influence CNS permeability and target-binding kinetics.
CNS MPO desirability inference; direct analogue comparison needed.
Hydrogen bonding Permeability Piperidine carboxamide

N-Benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide Application Scenarios


MAO-B vs. MAO-A Selectivity SAR

The target compound serves as a valuable comparator for SAR campaigns aimed at understanding the contribution of the N‑benzyl substituent and 3‑oxy‑carboxamide linkage to MAO isoform selectivity. Class‑level evidence indicates that unsubstituted benzyl derivatives occupy a distinct activity band relative to halogenated analogs, and systematic potency profiling of this compound against recombinant MAO‑A/B would clarify whether the carboxamide linker enhances or diminishes the selectivity window observed in related series [1].

CNS Druglikeness Benchmarking

With a moderate XLogP3 of 1.9 and a single hydrogen‑bond donor, the compound occupies a favorable region of CNS MPO chemical space. It is well‑suited as a negative control or reference standard in parallel artificial membrane permeability assays (PAMPA‑BBB) and MDCK‑MDR1 transport studies, where its permeability and efflux ratio can be directly compared to more lipophilic, halogenated, or donor‑devoid analogs [1][2].

Metabolic Soft-Spot Identification

The compound's unsubstituted benzyl group is a predicted site for CYP‑mediated hydroxylation, making it a useful probe substrate for metabolite identification studies using human liver microsomes or recombinant CYP isoforms. Comparative intrinsic clearance data with the 4‑fluorobenzyl analog would directly test the metabolic shielding hypothesis attributed to para‑fluorine substitution [1].

Computational Docking and MD Simulation Template

The defined 3‑oxy linkage and unsubstituted benzyl group provide a rigid, interpretable pharmacophore for molecular docking and molecular dynamics simulations against targets such as MAO‑B, FAAH, or PI3K isoforms. Because the compound lacks complex substituents, it reduces conformational sampling noise and enables cleaner interpretation of key protein–ligand interactions compared to more heavily functionalized analogs [1].

Application
Selection Property
Validation Focus
MAO isoform selectivity SAR
N-Benzyl & 3-oxy-carboxamide linker context
Recombinant MAO-A/B inhibition profiling
CNS druglikeness benchmarking
Physicochemical profile (XLogP3, HBD count)
PAMPA-BBB & MDCK-MDR1 permeability assays
Metabolic soft-spot identification
Unsubstituted benzyl metabolic lability
CYP-mediated hydroxylation metabolite ID
Computational docking template
Rigid pharmacophore with defined 3-oxy linkage
Docking score & MD simulation binding mode analysis
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